Titanium tetraisopropanolate

Catalog No.
S568346
CAS No.
546-68-9
M.F
C12H28O4Ti
M. Wt
284.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium tetraisopropanolate

CAS Number

546-68-9

Product Name

Titanium tetraisopropanolate

IUPAC Name

propan-2-olate;titanium(4+)

Molecular Formula

C12H28O4Ti

Molecular Weight

284.22 g/mol

InChI

InChI=1S/4C3H7O.Ti/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4

InChI Key

VXUYXOFXAQZZMF-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

solubility

Sol in anhydrous ethanol, ether, benzene, chloroform

Synonyms

Isopropyl Alcohol Titanium(4+) Salt Titanium Isopropoxide (Ti(OC3H7)4) (7CI); 5N; 5N (titanate); A 1; A 1 (titanate); AKT 872; Bistrater H-NDH 510C; Isopropyl Orthotitanate; Isopropyl Titanate(IV) ((C3H7O)4Ti); NDH 510C; Orgatix TA 10; TA 10; TIPT; T

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

The exact mass of the compound Titanium tetraisopropanolate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in anhydrous ethanol, ether, benzene, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60576. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. It belongs to the ontological category of titanium coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Titanium tetraisopropanolate (CAS 546-68-9), also known as titanium(IV) isopropoxide or TTIP, is a highly reactive organometallic precursor central to the synthesis of titanium dioxide (TiO2) materials. As a member of the titanium alkoxide family, its defining characteristic is the rapid hydrolysis that occurs upon contact with water, a property leveraged in sol-gel processes, Chemical Vapor Deposition (CVD), and Atomic Layer Deposition (ALD) to produce TiO2 films, coatings, and nanoparticles. This reactivity, governed by the isopropoxide ligands, distinguishes it from other titanium sources and is a critical parameter for controlling the structure and properties of the final material in applications ranging from photocatalysis to electronic components.

Selecting a titanium precursor based on metal content alone is a critical procurement error. Close analogs such as titanium(IV) butoxide (TBT), titanium(IV) ethoxide (TET), and titanium(IV) chloride (TiCl4) are not direct substitutes for TTIP. The identity of the alkoxy group (isopropoxide vs. butoxide or ethoxide) dictates the steric hindrance around the titanium center, which directly controls the rates of hydrolysis and condensation. This kinetic difference profoundly impacts process parameters and the morphology, particle size, and crystallinity of the resulting TiO2. Furthermore, substituting with TiCl4 introduces corrosive HCl as a byproduct and risks chloride contamination in the final material, which is often intolerable for electronic or catalytic applications. Therefore, specifying TTIP is a deliberate choice to achieve a specific reaction profile and final material purity that cannot be replicated by simply substituting with another common titanium source.

Intermediate Hydrolysis Rate for Balanced Process Control

The rate of hydrolysis is a primary process-control parameter in sol-gel synthesis. Under neutral (pH 7) conditions, the induction period before particle formation for TTIP is significantly longer than for titanium(IV) ethoxide (TTE), but dramatically shorter than for titanium(IV) butoxide (TTB). Specifically, the induction period for TTIP was measured at 60 minutes, compared to just 3 minutes for TTE and approximately 1,300 minutes for TTB. This positions TTIP as a precursor with a moderate, manageable reactivity—fast enough for efficient processing but slow enough to allow for controlled mixing and homogeneous nucleation, unlike the near-instantaneous reaction of TTE or the slow reaction of TTB.

Evidence DimensionInduction Period Before Particle Formation (pH 7)
Target Compound Data60 minutes
Comparator Or BaselineTitanium(IV) Ethoxide (TTE): 3 minutes; Titanium(IV) Butoxide (TTB): ~1,300 minutes
Quantified Difference20x slower than TTE; ~21x faster than TTB
ConditionsSol-gel synthesis in a solution adjusted to pH 7 at 25°C.

This intermediate reactivity provides a wider processing window for achieving batch-to-batch consistency in nanoparticle synthesis compared to more reactive or less reactive alkoxides.

Chloride-Free Precursor for High-Purity Electronic & Optical Films

For applications sensitive to halide contamination, such as semiconductor passivation layers or electron transport layers in perovskite solar cells, TTIP offers a significant advantage over titanium(IV) chloride (TiCl4). The synthesis of TiO2 from TTIP yields alcohol byproducts, which are easily removed. In contrast, using TiCl4 generates corrosive hydrogen chloride (HCl) and risks incorporation of chloride ions into the TiO2 lattice, which can act as recombination centers and degrade electronic performance. Studies on ALD-deposited TiO2 for silicon surface passivation show that while TiCl4-based processes can achieve low surface recombination velocities (Seff) of 3.9 cm/s, TTIP-based processes can achieve equivalent passivation (Seff of 4.2 cm/s) after a low-temperature anneal, without introducing corrosive species into the deposition system.

Evidence DimensionEffective Surface Recombination Velocity (Seff) on Silicon
Target Compound Data4.2 cm/s (with post-deposition anneal)
Comparator Or BaselineTitanium(IV) Tetrachloride (TiCl4): 3.9 cm/s (as-deposited)
Quantified DifferenceAchieves comparable electronic passivation quality without halide byproducts
ConditionsAtomic Layer Deposition (ALD) of TiO2 films on silicon wafers, measured by photoconductance lifetime.

Procuring TTIP eliminates the risk of halide contamination and equipment corrosion inherent to TiCl4-based processes, which is a critical selection factor for high-performance electronic and optical applications.

Favorable Thermal Properties for Controlled Vapor Deposition Processes

In vapor deposition techniques like ALD and CVD, precursor volatility and thermal stability are critical for achieving uniform, high-quality films. Titanium tetraisopropanolate exhibits a favorable combination of these properties. It has a significantly higher vapor pressure at a given temperature compared to titanium(IV) ethoxide (TET), reaching 1.0 Torr at 62°C, whereas TET requires 119°C to reach the same pressure. This higher volatility allows for efficient precursor delivery at lower source temperatures. Furthermore, TTIP is thermally stable up to 260°C, providing a wide and practical processing window for deposition before thermal decomposition begins, which is typically around 300°C for common alkoxides.

Evidence DimensionTemperature for 1.0 Torr Vapor Pressure
Target Compound Data62°C
Comparator Or BaselineTitanium(IV) Ethoxide (TET): 119°C
Quantified DifferenceAchieves target vapor pressure at a temperature 57°C lower than TET
ConditionsVapor pressure measurement.

TTIP's higher volatility and wide thermal stability window make it a more process-efficient and versatile precursor for ALD and CVD compared to less volatile or less stable alkoxides.

Preferential Formation of Photocatalytically Active Anatase TiO2

The crystalline phase of TiO2 is critical for its performance, with the anatase phase generally considered most effective for photocatalysis. The choice of precursor directly influences the resulting crystal phase under given synthesis conditions. Studies synthesizing TiO2 nanoparticles in supercritical CO2/ethanol medium from four different precursors found that all tested combinations using TTIP led exclusively to the anatase crystal phase after calcination at 400°C. In contrast, processes starting from TiCl4 often yield the rutile phase, especially under highly acidic conditions, which can exhibit lower photocatalytic activity. By reliably yielding the desired anatase phase under moderate conditions, TTIP provides a more direct and reproducible route to high-activity photocatalytic materials.

Evidence DimensionResulting TiO2 Crystal Phase (Post-Calcination at 400-500°C)
Target Compound DataAnatase
Comparator Or BaselineTitanium(IV) Tetrachloride (TiCl4): Often yields rutile or mixed phases, particularly in highly acidic media
Quantified DifferenceProvides a more reliable synthesis route to the pure, high-activity anatase phase
ConditionsSol-gel or supercritical synthesis followed by calcination at moderate temperatures (400-500°C).

For applications in photocatalysis, specifying TTIP increases the probability of synthesizing the pure anatase phase, avoiding the formation of less active phases and ensuring higher material performance.

Fabrication of High-Efficiency Photocatalysts and Self-Cleaning Surfaces

Where reproducible synthesis of the highly active anatase TiO2 phase is required. The controlled hydrolysis kinetics and preferential formation of anatase make TTIP the precursor of choice for developing photocatalysts for water purification, air remediation, and anti-fouling coatings.

Deposition of Halide-Free Dielectric and Electron Transport Layers

In processes where chloride contamination is detrimental, such as in microelectronics or as the electron transport layer (ETL) in perovskite and dye-sensitized solar cells. TTIP provides a route to high-purity, uniform TiO2 films via ALD or spin-coating without introducing corrosive byproducts.

Reproducible Batch Production of TiO2 Nanoparticles via Sol-Gel Methods

For industrial or research settings that require consistent TiO2 nanoparticle size and morphology. TTIP's intermediate reactivity offers a manageable processing window that is more controllable than faster-hydrolyzing precursors like TET and more time-efficient than slower ones like TBT, aiding in process scale-up and reproducibility.

Physical Description

Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air.
Liquid

Color/Form

Light-yellow liquid
Colorless to light-yellowish fluid

Boiling Point

220 °C @ 760 mm Hg

Vapor Density

9.8 (AIR= 1)

Density

0.9711 @ 20 °C/4 °C

Melting Point

Approx 20 °C

UNII

76NX7K235Y

GHS Hazard Statements

Aggregated GHS information provided by 1258 companies from 34 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 1258 companies. For more detailed information, please visit ECHA C&L website;
Of the 32 notification(s) provided by 1202 of 1258 companies with hazard statement code(s):;
H226 (78.54%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (37.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (62.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (19.38%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

546-68-9
53339-36-9

Wikipedia

Titanium_isopropoxide

Methods of Manufacturing

Reaction of titanium tetrachloride with isopropanol.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
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Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
2-Propanol, titanium(4+) salt (4:1): ACTIVE
IN FLUE GAS SORBENT
IN ADHESIVE, CONTROLLED-RELEASE PESTICIDE
... IN DENTAL COMPOSITIONS ... TO BOND TO ENAMEL.

Stability Shelf Life

FUMES IN AIR

Dates

Last modified: 08-15-2023

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